(2-Iodophenyl)methanesulfonamide

Description

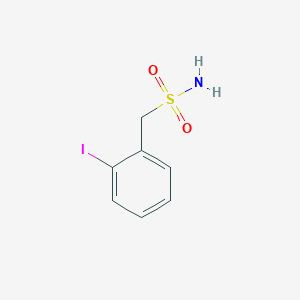

(2-Iodophenyl)methanesulfonamide (CAS: 116547-92-3) is a sulfonamide derivative with the molecular formula C₇H₈INO₂S and a molecular weight of 297.11 g/mol . Its structure comprises a methanesulfonamide group (-SO₂NH₂) attached to a 2-iodophenyl ring. Key identifiers include:

- IUPAC Name: N-(2-Iodophenyl)methanesulfonamide

- Synonyms: 2-Iodo-N-methylsulfonylaniline, iodophenylmethanesulfonamide .

- ChemSpider ID: 681946 .

This compound is notable in synthetic organic chemistry for its role in radical cyclization reactions. For example, it serves as a precursor in the synthesis of 4,4-spirocyclic γ-lactams via tandem radical cyclization with carbon monoxide (CO), achieving yields up to 58% under optimized conditions . Its iodine substituent facilitates oxidative addition in transition metal-catalyzed reactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

(2-iodophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQOHPMGXYHYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodophenyl)methanesulfonamide typically involves the reaction of 2-iodoaniline with methanesulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for (2-Iodophenyl)methanesulfonamide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .

Scientific Research Applications

(2-Iodophenyl)methanesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of (2-Iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Other (2-Iodophenyl)-Containing Sulfonamides

Compounds such as AM-694 and AM-679 share the 2-iodophenyl motif but differ in their core structures.

- AM-694: 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone.

- AM-679: (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone .

Key Differences :

- Reactivity : The sulfonamide group in (2-Iodophenyl)methanesulfonamide enables hydrogen bonding and anion stabilization (pKa ~32–35) , whereas the ketone group in AM-694/AM-679 facilitates electrophilic interactions.

- Biological Activity: AM-694/AM-679 target cannabinoid receptors , while (2-Iodophenyl)methanesulfonamide is primarily a synthetic intermediate .

Methanesulfonamide Derivatives

Methanesulfonamides like zonisamide and N-methyl methanesulfonamide share the -SO₂NH₂ group but lack the iodophenyl substituent.

Key Findings :

- Zonisamide : The 1,2-benzisoxazole ring enhances binding to Kv4.2 potassium channels , critical for its anticonvulsant activity. Modifying the sulfonamide to a (2-iodophenyl) group (as in the query compound) eliminates this interaction .

- Anion Stability : N-Methyl methanesulfonamide forms stabilized anions (pKa ~32–35) under strong basic conditions, similar to (2-Iodophenyl)methanesulfonamide .

Sulfonylurea Herbicides

Compounds like metsulfuron-methyl (C₁₄H₁₅N₅O₆S) share sulfonamide groups but are structurally distinct.

Key Insight : The iodine atom in (2-Iodophenyl)methanesulfonamide provides a heavy atom effect, enhancing reactivity in transition metal-catalyzed reactions—a feature absent in sulfonylurea herbicides .

Biological Activity

Overview

(2-Iodophenyl)methanesulfonamide, also known as N-(2-iodophenyl)methanesulfonamide, is a sulfonamide derivative characterized by the presence of an iodine atom attached to a phenyl ring. Its molecular formula is C₇H₈INO₂S, with a molecular weight of 297.12 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of (2-iodophenyl)methanesulfonamide typically involves the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine, often using dichloromethane as a solvent under controlled temperatures to achieve optimal yields. The compound's unique structure, including the iodine atom, enhances its reactivity and potential interactions with biological targets.

The biological activity of (2-iodophenyl)methanesulfonamide is attributed to its ability to interact with various biomolecules. The sulfonamide group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, which significantly influences the compound's pharmacological properties. These interactions can modulate several biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Potential

In vitro studies have suggested that sulfonamide derivatives may exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes or pathways that promote cell survival and proliferation. While direct evidence for (2-iodophenyl)methanesulfonamide's anticancer effects is still emerging, its structural properties indicate it may be worth investigating further in this context.

Comparative Analysis with Similar Compounds

A comparison of (2-iodophenyl)methanesulfonamide with other halogenated phenylmethanesulfonamides reveals distinct biological activities influenced by the halogen substituent:

| Compound | Halogen | Notable Activity |

|---|---|---|

| N-(2-bromophenyl)methanesulfonamide | Bromine | Moderate antimicrobial activity |

| N-(2-chlorophenyl)methanesulfonamide | Chlorine | Weaker interaction with biological targets |

| N-(2-fluorophenyl)methanesulfonamide | Fluorine | Enhanced stability but reduced reactivity |

The presence of iodine in (2-iodophenyl)methanesulfonamide contributes to its unique reactivity and potential for enhanced biological activity compared to its bromine and chlorine analogs.

Case Studies

While specific case studies on (2-iodophenyl)methanesulfonamide are scarce, related research highlights the importance of structural modifications in enhancing biological activity:

- Antimicrobial Efficacy : A study on sulfonamides showed that modifications to the aromatic ring could significantly impact antibacterial potency. This suggests that similar investigations on (2-iodophenyl)methanesulfonamide could yield valuable insights into its antimicrobial properties.

- Cancer Cell Line Studies : Research involving other sulfonamide derivatives has indicated potential cytotoxic effects on various cancer cell lines. Future studies focusing on (2-iodophenyl)methanesulfonamide could explore its effects on cancer cell viability and apoptosis mechanisms.

Q & A

Q. What are the standard synthetic protocols for (2-Iodophenyl)methanesulfonamide, and how can purity be ensured?

The compound is synthesized via nucleophilic substitution, where 2-iodoaniline reacts with methanesulfonyl chloride in anhydrous dichloromethane or THF under basic conditions (e.g., triethylamine) at 0–5°C. Reaction completion is monitored by TLC or HPLC. Post-synthesis, purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 7.8–7.2 ppm for aromatic protons, δ 3.1 ppm for sulfonamide methyl group) .

Q. What spectroscopic and analytical methods are critical for characterizing (2-Iodophenyl)methanesulfonamide?

Key techniques include:

- NMR : ¹H/¹³C NMR confirms aromatic substitution patterns and sulfonamide linkage. The iodine atom induces deshielding in adjacent protons (e.g., δ 7.6–7.9 ppm for ortho protons).

- IR : Strong S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.

- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ peaks at m/z 310 (C₇H₇INO₂S).

- Elemental Analysis : Validates C, H, N, S content (±0.3% theoretical).

- XRD : Crystallography resolves iodine’s halogen bonding interactions .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies indicate moderate antimicrobial activity (MIC 32–64 µg/mL against S. aureus and E. coli) and antiproliferative effects (IC₅₀ ~50 µM in MCF-7 breast cancer cells). Mechanisms may involve sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) or halogen bonding with cellular targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize byproducts?

Key variables:

- Temperature : Maintaining <10°C reduces methanesulfonyl chloride hydrolysis.

- Solvent : Dichloromethane improves solubility vs. THF.

- Base : Use of DMAP (4-dimethylaminopyridine) as a catalyst increases reaction rate.

- Workup : Aqueous washes (1M HCl, NaHCO₃) remove unreacted reagents. Yield improvements (from 65% to 85%) are achievable via dropwise addition of methanesulfonyl chloride over 30 minutes .

Q. How does structural modification (e.g., halogen substitution) influence bioactivity?

Comparative SAR studies show:

- Iodine vs. Bromine : Iodine’s larger atomic radius enhances halogen bonding (e.g., 10-fold higher affinity for thyroid receptor β in docking studies).

- Sulfonamide Group : Replacement with carboxamide reduces antibacterial potency (ΔMIC +2 dilutions).

- Ortho-Substitution : Moving iodine to the para position abolishes anticancer activity (IC₅₀ >100 µM), highlighting steric and electronic dependencies .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include low plasma stability (t₁/₂ ~2 hours in rat serum) and matrix interference. Solutions:

- Sample Prep : Solid-phase extraction (C18 cartridges, 70% methanol eluent) removes proteins.

- LC-MS/MS : MRM transitions m/z 310→108 (sulfonamide fragment) with deuterated internal standards (d₄-methanesulfonamide).

- Stabilization : Addition of 1 mM EDTA inhibits metalloenzyme degradation .

Q. How do steric and electronic effects of the iodine atom influence reactivity in cross-coupling reactions?

The iodine atom enables Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl/heteroaryl groups at the ortho position. Its electronegativity polarizes the C–I bond, facilitating oxidative addition to Pd(0). Steric hindrance slows reaction rates compared to para-iodo analogs (krel = 0.6) .

Q. How should contradictory data on biological activity be reconciled?

Discrepancies in reported IC₅₀ values (e.g., 50 µM vs. 120 µM in HeLa cells) may stem from:

- Assay Conditions : Viability assays (MTT vs. resazurin) differ in detection limits.

- Solubility : DMSO concentrations >0.1% induce cytotoxicity.

- Cell Line Variability : Differential expression of sulfonamide targets (e.g., CAIX in hypoxic vs. normoxic cells). Meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended .

Q. What strategies improve compound stability during long-term storage?

- Light Sensitivity : Store in amber vials at -20°C under argon.

- Hydrolysis : Lyophilization with trehalose (1:1 w/w) prevents sulfonamide degradation.

- Purity Checks : Annual HPLC reanalysis detects degradation products (e.g., 2-iodobenzoic acid) .

Q. How can in silico modeling predict target engagement and metabolic pathways?

- Docking Studies : Glide SP scoring (Schrödinger) identifies potential binding to CAII (GlideScore -8.2).

- ADMET Prediction : SwissADME forecasts high permeability (LogP 2.1) but CYP3A4-mediated oxidation (t₁/₂ 3.5 hours).

- Metabolite ID : MetaSite predicts hydroxylation at the phenyl ring (m/z 326) as the primary phase I metabolite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.